molecular formula C14H22N2 B2772609 2-[1-(2-Methylphenyl)pyrrolidin-2-yl]propan-2-amine CAS No. 2503208-57-7

2-[1-(2-Methylphenyl)pyrrolidin-2-yl]propan-2-amine

Cat. No. B2772609
CAS RN: 2503208-57-7
M. Wt: 218.344
InChI Key: NKFOKMQLWYEDJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[1-(2-Methylphenyl)pyrrolidin-2-yl]propan-2-amine” is a nitrogen-containing heterocycle. The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives . The pyrrolidine-2-one scaffold is a structural feature recurrent in antitumor agents .


Molecular Structure Analysis

The molecular structure of the compound is characterized by a five-membered pyrrolidine ring. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Antidepressant Activity

The pyrrolidine ring has been explored for its antidepressant properties. For instance, PF-04455242 , a derivative of this scaffold, demonstrated antidepressant-like efficacy in mouse models. It was effective in the forced swim test and showed promise in treating reinstatement of extinguished cocaine-seeking behavior .

Stress Reduction and Behavioral Effects

PF-04455242 also attenuated the behavioral effects of stress in mice. This compound could be relevant for stress-related disorders and anxiety management .

Weight Reduction in Obesity

Combining a dopamine receptor 2 agonist with a kappa opioid receptor antagonist (such as a pyrrolidine-based compound) synergistically reduced weight in diet-induced obese rodents. This suggests potential applications in obesity treatment .

Kappa Opioid Receptor Antagonism

PF-04455242 acts as a novel κ-opioid receptor (KOR) antagonist. It exhibits high affinity for human, rat, and mouse KOR. KOR antagonists are being investigated for their role in pain management and other neurological conditions .

Stereochemistry and Drug Binding

The stereoisomers of pyrrolidine compounds can lead to different biological profiles. Their spatial orientation affects binding to enantioselective proteins. Medicinal chemists can exploit this feature to design drug candidates with specific activities .

Structure–Activity Relationship (SAR) Studies

Researchers have explored the influence of steric factors on the biological activity of pyrrolidine derivatives. Understanding the SAR helps optimize drug design and selectivity .

properties

IUPAC Name

2-[1-(2-methylphenyl)pyrrolidin-2-yl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-11-7-4-5-8-12(11)16-10-6-9-13(16)14(2,3)15/h4-5,7-8,13H,6,9-10,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFOKMQLWYEDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCCC2C(C)(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.